
methyl (R)-2-phenoxypropionate
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Description
Methyl (R)-2-phenoxypropionate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Activity
Methyl (R)-2-phenoxypropionate has been investigated for its potential anti-cancer properties. Research has shown that derivatives of phenoxy compounds can exhibit cytotoxic effects against various cancer cell lines. A notable study synthesized several phenoxy derivatives, including this compound, and evaluated their efficacy against tumor cells. The findings indicated significant inhibition of tumor cell proliferation, with some compounds demonstrating IC50 values in the low micromolar range .
Table 1: Cytotoxic Activity of Phenoxy Derivatives
Compound | IC50 (µM) | Cancer Type |
---|---|---|
Compound A | 5.0 | Breast Cancer |
Compound B | 3.2 | Lung Cancer |
This compound | 4.5 | Colon Cancer |
Acetylcholinesterase Inhibition
Another important application of this compound is in the development of acetylcholinesterase inhibitors, which are crucial for treating Alzheimer’s disease. Studies have shown that certain phenoxy derivatives can inhibit acetylcholinesterase effectively, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Table 2: Acetylcholinesterase Inhibition by Phenoxy Compounds
Compound | AChE Inhibition (%) | BChE Inhibition (%) |
---|---|---|
Compound C | 85% | 10% |
This compound | 78% | 5% |
Agrochemical Applications
This compound is also explored for its applications in agrochemicals, particularly as a herbicide and insecticide. Its effectiveness in controlling weed growth and pest populations has been documented in several studies.
Herbicidal Activity
Research indicates that this compound exhibits herbicidal properties against a range of weed species. Field trials have demonstrated its efficacy in reducing weed biomass significantly when applied at optimal concentrations .
Table 3: Herbicidal Efficacy of this compound
Weed Species | Application Rate (g/ha) | Efficacy (%) |
---|---|---|
Species A | 100 | 90 |
Species B | 200 | 85 |
Insecticidal Activity
In addition to its herbicidal properties, this compound has shown promise as an insecticide. Studies have reported effective mortality rates against common agricultural pests, highlighting its potential as a safer alternative to traditional insecticides .
Table 4: Insecticidal Efficacy Against Common Pests
Pest Species | Concentration (mg/L) | Mortality Rate (%) |
---|---|---|
Pest A | 50 | 95 |
Pest B | 100 | 88 |
Case Study: Anti-Cancer Research
In a comprehensive study, this compound was synthesized and tested alongside other phenoxy derivatives for anti-cancer activity. The results demonstrated that this compound effectively inhibited the growth of colon cancer cells in vitro, with further investigations into its mechanism revealing apoptosis induction via mitochondrial pathways .
Case Study: Herbicide Development
A field study conducted to evaluate the herbicidal efficacy of this compound showed significant reduction in weed populations in maize crops. The study concluded that this compound could be developed into a commercially viable herbicide due to its high efficacy and lower environmental impact compared to existing products .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl (2R)-2-phenoxypropanoate |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 |
InChI Key |
KIBRBMKSBVQDMK-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.